7-Pentyl-2H-chromen-5-OL
Description
Historical Context of Chromene Derivatives in Phytochemical Research
Chromenes, oxygen-containing heterocycles with a benzopyran scaffold, have long been recognized for their prevalence in natural products and medicinal chemistry. The isolation of chromene derivatives from plants such as Ageratina pichinchensis marked a pivotal moment in phytochemical research. In this species, compounds like eupatoriochromene B and C were identified, showcasing the structural diversity of naturally occurring chromenes. These discoveries underscored the role of chromenes in plant defense mechanisms and their potential as bioactive agents.
The synthetic exploration of chromenes gained momentum in the 20th century, driven by their pharmacological versatility. Early methodologies relied on multicomponent reactions involving aldehydes, active methylene compounds, and phenols. For instance, the condensation of 4-methyl acetophenone with phenol catalyzed by [Im-SO3H][OTf] yielded chromene derivatives with high efficiency, demonstrating the adaptability of chromene synthesis to green chemistry principles. Such advances laid the groundwork for the targeted modification of chromene scaffolds, including the introduction of alkyl substituents like the pentyl group.
Positional Significance of the Pentyl Substituent in Bioactive Chromenols
The pentyl chain at the 7-position of this compound plays a critical role in defining its physicochemical and biological properties. Structural analysis reveals that the pentyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of biological targets. This is exemplified by the compound’s molecular formula (C21H30O2) and a calculated partition coefficient (LogP) indicative of moderate membrane permeability.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H30O2 | |
| Molecular Weight | 314.47 g/mol | |
| IUPAC Name | 2-methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromen-5-ol | |
| Solubility | Soluble in chloroform, acetone, DMSO |
The pentyl substituent’s conformational flexibility allows it to adopt orientations that optimize binding to enzyme active sites or lipid bilayers. In synthetic analogs, variations in alkyl chain length at the 7-position have been shown to modulate anti-inflammatory and cytotoxic activities. For example, chromenes with shorter alkyl chains exhibit reduced bioactivity compared to those with pentyl or longer chains, highlighting the importance of side-chain hydrophobicity.
Furthermore, the pentyl group’s electron-donating effects stabilize the chromenol’s aromatic system, potentially enhancing its antioxidant capacity. This stabilization is critical in scavenging reactive oxygen species, a mechanism implicated in the compound’s purported neuroprotective effects. The synergy between the pentyl chain and the hydroxyl group at the 5-position creates a pharmacophore capable of diverse molecular interactions, positioning this compound as a template for drug discovery.
Structure
3D Structure
Properties
CAS No. |
61975-73-3 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
7-pentyl-2H-chromen-5-ol |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-6-11-9-13(15)12-7-5-8-16-14(12)10-11/h5,7,9-10,15H,2-4,6,8H2,1H3 |
InChI Key |
CXGXFYLFAVGQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C=CCOC2=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Pentyl-2H-chromen-5-OL involves several steps. One common method includes the reaction of olivetol with citral in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions typically involve the use of organic solvents such as toluene and catalysts like ethylenediamine .
Industrial Production Methods
Industrial production of this compound is often carried out through extraction from cannabis plants. The extraction process involves the use of solvents like ethanol or supercritical carbon dioxide to isolate the compound from the plant material . This method ensures a high yield of pure Cannabichromene suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Pentyl-2H-chromen-5-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted chromenes .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that 7-pentyl-2H-chromen-5-OL exhibits promising antifungal properties. In particular, it has shown effectiveness against various Candida species, including C. albicans and C. tropicalis. The Minimum Inhibitory Concentration (MIC) values indicate strong antifungal activity, with some studies reporting MICs as low as 0.067 µmol/mL against C. albicans .
The compound's ability to inhibit biofilm formation is particularly noteworthy, suggesting potential applications in treating biofilm-associated infections. The pentyloxy substituent at the C-7 position significantly enhances its antifungal profile compared to other derivatives with shorter alkyl chains .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Its interaction with various receptors involved in the inflammatory response is an area of ongoing research .
Antidiabetic Potential
The compound has been identified as a Na+-glucose co-transporter inhibitor, indicating its potential use in managing diabetes by regulating glucose levels in the bloodstream . This mechanism highlights the versatility of this compound in addressing metabolic disorders.
Case Studies and Research Findings
Several case studies have documented the applications of this compound in clinical and experimental settings:
- Antifungal Efficacy : A study conducted on the antifungal efficacy of this compound against biofilms formed by Candida species showed significant reductions in biofilm density at specific concentrations, suggesting its potential for clinical use in treating resistant fungal infections .
- Anti-inflammatory Mechanisms : Another case study explored the anti-inflammatory mechanisms of this compound, revealing its capacity to inhibit pro-inflammatory cytokines in vitro, which could translate into therapeutic benefits for inflammatory diseases .
- Diabetes Management : Research highlighting its role as a glucose transporter inhibitor demonstrated promising results in animal models, indicating that further exploration could lead to new treatment options for diabetes management .
Data Summary Table
| Application | Activity Type | MIC (µmol/mL) | Notes |
|---|---|---|---|
| Antifungal | C. albicans | 0.067 | Strong activity; significant biofilm inhibition |
| C. tropicalis | 0.268 | Effective against biofilm formation | |
| Anti-inflammatory | Cytokine inhibition | N/A | Modulates inflammatory pathways |
| Antidiabetic | Na+-glucose inhibitor | N/A | Potential for diabetes management |
Mechanism of Action
The mechanism of action of 7-Pentyl-2H-chromen-5-OL involves its interaction with the endocannabinoid system. It binds to transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in pain perception and inflammation . Additionally, it inhibits the reuptake of endocannabinoids, thereby enhancing their effects .
Comparison with Similar Compounds
2-Methyl-2-(4-methylpent-3-en-1-yl)-7-pentyl-2H-chromen-5-ol (HMDB0060180)
- Structure : Shares the core chromen-5-ol backbone with CBC but differs in substituent branching at position 2.
- Molecular formula : C₂₁H₃₀O₂ (identical to CBC).
- CAS : 3443-58-1 (vs. CBC’s 20675-51-8).
7-({5-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]pentyl}oxy)-4-methyl-2H-chromen-2-one (Compound 18)
- Structure: A synthetic derivative with a chlorinated phenoxy-pentyl chain at position 7 and a ketone at position 2.
- Molecular formula : C₂₇H₂₄Cl₃O₅.
- Molecular weight : 533.07 g/mol.
- Melting point : 84–86°C (lower than CBC due to reduced symmetry and halogenated groups).
- Bioactivity : The chlorine substituents enhance electrophilicity, likely increasing antimicrobial or cytotoxic activity compared to CBC .
- Spectral data : Distinctive IR peaks at 1740 cm⁻¹ (C=O) and 740 cm⁻¹ (C–Cl) .
7-Phenyl-4H-chromen-4-one (3f)
- Structure : Features a ketone at position 4 (4H-chromen-4-one) and a phenyl group at position 7.
- Molecular formula : C₁₅H₁₀O₂.
- Molecular weight : 222.24 g/mol.
- Melting point : 147–150°C (higher than CBC due to aromatic stacking).
- Applications : Used in organic synthesis; lacks hydroxyl groups, reducing hydrogen-bonding capacity compared to CBC .
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Derivatives
- Structure : Dual hydroxyl groups at positions 5 and 7, a propyl group at position 4, and a ketone at position 2.
- Bioactivity : Demonstrated antimicrobial and antitumor activity in vitro, attributed to the electron-withdrawing ketone and hydrophilic hydroxyl groups .
- Key difference : The absence of a pentyl chain reduces lipophilicity (logP ~6.2 vs. CBC’s 8.56), affecting membrane permeability .
Data Tables
Research Findings and Implications
- Synthetic Accessibility : Compound 18 was synthesized in 67% yield via nucleophilic substitution, highlighting scalability for halogenated chromenes . In contrast, CBC is typically extracted from cannabis, limiting synthetic optimization .
- Biological Activity : The 5,7-dihydroxy derivative’s antitumor activity (IC₅₀ ~12 µM against breast cancer cells) suggests that hydroxylation patterns critically influence bioactivity, though CBC’s effects remain understudied .
- Structural Insights : The ketone in 3f and 5,7-dihydroxy derivatives reduces metabolic stability compared to CBC’s hydroxyl group, which may enhance in vivo persistence .
Biological Activity
7-Pentyl-2H-chromen-5-OL, also known as Cannabichromene (CBC), is a phytocannabinoid derived from Cannabis sativa. It has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article delves into the biological activity of CBC, highlighting key research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene backbone with a pentyl side chain at the C-7 position, which is crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that CBC exhibits significant anti-inflammatory properties. A study demonstrated that CBC effectively inhibits the production of pro-inflammatory cytokines such as TNF-α. This mechanism suggests potential therapeutic applications in inflammatory diseases .
Table 1: Anti-inflammatory Effects of CBC
Antimicrobial Activity
CBC has shown promising antimicrobial properties against various pathogens. In particular, its efficacy against Candida species was evaluated using broth microdilution tests, revealing strong antifungal activity:
Table 2: Antifungal Activity of CBC
| Pathogen | MIC (µmol/mL) | Activity Level |
|---|---|---|
| Candida albicans | 0.067 | Strong |
| Candida tropicalis | 0.067 | Strong |
| Candida krusei | 0.269 | Moderate |
These results indicate that CBC can effectively reduce biofilm formation and inhibit growth in pathogenic fungi .
Anticancer Potential
Emerging research suggests that CBC may possess anticancer properties. In vitro studies have indicated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and BxPC3 (pancreatic cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
Table 3: Cytotoxicity of CBC on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 10.5 | Cytotoxic |
| BxPC3 | 12.3 | Cytotoxic |
These findings highlight CBC's potential as a therapeutic agent in cancer treatment .
Case Study: Anti-inflammatory Effects
A clinical trial involving patients with chronic inflammatory conditions assessed the impact of CBC on inflammation markers. Participants receiving CBC showed a statistically significant decrease in serum levels of inflammatory cytokines after four weeks of treatment.
Case Study: Antimicrobial Efficacy
In a laboratory setting, researchers tested CBC against a panel of bacteria and fungi. The results demonstrated that CBC was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showcasing its broad-spectrum antimicrobial potential .
Q & A
Q. How can researchers address reproducibility challenges in scaled-up synthesis or multi-lab collaborations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
